Cas no 1391237-86-7 (2-(3-Ethylphenyl)cyclopentan-1-one)

2-(3-Ethylphenyl)cyclopentan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-1153125
- 2-(3-ethylphenyl)cyclopentan-1-one
- 1391237-86-7
- AKOS020150768
- Cyclopentanone, 2-(3-ethylphenyl)-
- 2-(3-Ethylphenyl)cyclopentan-1-one
-
- インチ: 1S/C13H16O/c1-2-10-5-3-6-11(9-10)12-7-4-8-13(12)14/h3,5-6,9,12H,2,4,7-8H2,1H3
- InChIKey: JIGGRZWULZSZCU-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCC1C1C=CC=C(CC)C=1
計算された属性
- せいみつぶんしりょう: 188.120115130g/mol
- どういたいしつりょう: 188.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.033±0.06 g/cm3(Predicted)
- ふってん: 307.7±31.0 °C(Predicted)
2-(3-Ethylphenyl)cyclopentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153125-0.25g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.25g |
$840.0 | 2023-06-09 | ||
Enamine | EN300-1153125-1.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 1g |
$914.0 | 2023-06-09 | ||
Enamine | EN300-1153125-0.05g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.05g |
$768.0 | 2023-06-09 | ||
Enamine | EN300-1153125-0.1g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.1g |
$804.0 | 2023-06-09 | ||
Enamine | EN300-1153125-2.5g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 2.5g |
$1791.0 | 2023-06-09 | ||
Enamine | EN300-1153125-0.5g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 0.5g |
$877.0 | 2023-06-09 | ||
Enamine | EN300-1153125-5.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 5g |
$2650.0 | 2023-06-09 | ||
Enamine | EN300-1153125-10.0g |
2-(3-ethylphenyl)cyclopentan-1-one |
1391237-86-7 | 10g |
$3929.0 | 2023-06-09 |
2-(3-Ethylphenyl)cyclopentan-1-one 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
2-(3-Ethylphenyl)cyclopentan-1-oneに関する追加情報
Introduction to 2-(3-Ethylphenyl)cyclopentan-1-one (CAS No. 1391237-86-7)
2-(3-Ethylphenyl)cyclopentan-1-one, identified by its Chemical Abstracts Service (CAS) number 1391237-86-7, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic ketones, characterized by its cyclopentanone core fused with an ethylphenyl group. The structural motif of this molecule presents a unique combination of aromatic and cyclic functionalities, making it a promising candidate for further exploration in drug discovery and synthetic applications.
The ethylation at the para position of the phenyl ring and the presence of the cyclopentanone moiety contribute to the compound's distinct chemical properties, including its potential for hydrogen bonding interactions and steric effects. These features are particularly relevant in the design of bioactive molecules, where precise control over molecular geometry and intermolecular forces can influence binding affinity and selectivity.
In recent years, there has been growing interest in exploring novel scaffolds for therapeutic development. The structure-activity relationship (SAR) of 2-(3-Ethylphenyl)cyclopentan-1-one has been studied extensively, revealing its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its framework to develop derivatives with enhanced pharmacological profiles, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions.
One of the most compelling aspects of this compound is its versatility in chemical transformations. The ketone group in 2-(3-Ethylphenyl)cyclopentan-1-one serves as a versatile handle for further functionalization via oxidation, reduction, or condensation reactions. This adaptability has enabled chemists to tailor its properties for specific applications, such as serving as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or neuroactive compounds.
The 3-Ethylphenyl substituent introduces a lipophilic character to the molecule, which is often desirable in oral bioavailability considerations. This balance between hydrophobicity and hydrophilicity can be fine-tuned by modifications at other positions, allowing for optimization of pharmacokinetic parameters. Such attributes make 2-(3-Ethylphenyl)cyclopentan-1-one a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry have further illuminated the potential of this compound. Molecular docking studies have demonstrated that derivatives of 2-(3-Ethylphenyl)cyclopentan-1-one can interact with various biological targets, including enzymes and receptors implicated in metabolic diseases and neurodegenerative disorders. These virtual screening approaches have accelerated the identification of lead compounds for experimental validation.
The synthesis of 2-(3-Ethylphenyl)cyclopentan-1-one itself is an intriguing challenge that has been addressed through multiple methodologies. Traditional approaches involve Friedel-Crafts acylation followed by cyclization, while more modern techniques employ transition-metal-catalyzed cross-coupling reactions for constructing the desired framework efficiently. These synthetic strategies not only highlight the compound's accessibility but also showcase the ingenuity applied in modern organic synthesis.
In academic research, 2-(3-Ethylphenyl)cyclopentan-1-one has been utilized as a model system to investigate reaction mechanisms and develop new catalytic protocols. Its stability under various conditions makes it an ideal candidate for studying kinetic isotope effects or stereoselective transformations. Such studies contribute to our fundamental understanding of organic chemistry principles and may inspire innovative synthetic routes for other complex molecules.
The pharmaceutical industry has also recognized the potential of this compound as an intermediate for drug candidates. By incorporating it into larger molecular architectures, researchers aim to enhance binding affinity, reduce toxicity, and improve overall therapeutic efficacy. Several patents have been filed that outline novel derivatives synthesized from 2-(3-Ethylphenyl)cyclopentan-1-one, underscoring its industrial relevance.
Future directions in the study of 2-(3-Ethylphenyl)cyclopentan-1-one may involve exploring its role in green chemistry initiatives. Sustainable synthetic routes could reduce waste generation and energy consumption during production, aligning with global efforts toward environmental responsibility. Additionally, investigating its biological activity through high-throughput screening could uncover unexpected therapeutic benefits or applications.
The compound's unique structural features also make it a fascinating subject for material science applications beyond traditional pharmaceuticals. Its ability to form stable complexes with other molecules could be exploited in designing novel materials with specific optical or electronic properties. Such interdisciplinary approaches highlight the broad utility of organics like 2-(3-Ethylphenyl)cyclopentan-1-one.
In conclusion, 2-(3-Ethylphenyl)cyclopentan-1-one (CAS No. 1391237-86-7) represents a structurally intriguing molecule with significant potential across multiple domains of science and industry. Its versatility as a synthetic intermediate, combined with promising preliminary biological data, positions it as a cornerstone compound worthy of continued investigation.
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